molecular formula C26H32FN9O2 B605760 AZD4205 CAS No. 2091134-35-7

AZD4205

Cat. No.: B605760
CAS No.: 2091134-35-7
M. Wt: 521.6014
InChI Key: HKMXSVZYKLTDAP-HZPDHXFCSA-N
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Description

AZD4205 is a highly selective inhibitor of Janus kinase 1 (JAK1), a member of the Janus kinase family of enzymes. These enzymes play a critical role in cytokine signaling, and their dysregulation is associated with various malignancies. This compound has shown promise in preclinical studies for its potential to treat inflammatory bowel disease and certain types of cancer by selectively inhibiting JAK1 without significantly affecting other Janus kinase family members .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of AZD4205 involves the optimization of a series of aminopyrimidines. Starting from a non-kinome selective screening hit, structure-based design was used to develop a compound with high selectivity for JAK1. The synthetic route typically involves multiple steps, including the formation of key intermediates through reactions such as nucleophilic substitution and cyclization .

Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This would include the use of automated reactors and stringent quality control measures to maintain consistency in the final product .

Chemical Reactions Analysis

Types of Reactions: AZD4205 primarily undergoes reactions typical of aminopyrimidines, including nucleophilic substitution and cyclization. It is designed to be stable under physiological conditions, minimizing unwanted side reactions .

Common Reagents and Conditions: Common reagents used in the synthesis of this compound include various nucleophiles and electrophiles, as well as catalysts to facilitate cyclization reactions. Reaction conditions are carefully controlled to optimize yield and selectivity .

Major Products: The major product of the synthetic route is this compound itself, with high selectivity for JAK1. By-products are minimized through careful optimization of reaction conditions .

Scientific Research Applications

AZD4205 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Mechanism of Action

AZD4205 exerts its effects by selectively inhibiting JAK1, an enzyme involved in the JAK-STAT signaling pathway. This pathway is crucial for the transmission of signals from cytokine receptors to the nucleus, leading to the expression of genes involved in immune response and cell growth. By inhibiting JAK1, this compound reduces the phosphorylation and activation of STAT3, a key transcription factor implicated in various cancers and inflammatory diseases .

Comparison with Similar Compounds

    Ruxolitinib: A mixed JAK1/2 inhibitor used for treating myeloproliferative neoplasms.

    Tofacitinib: A JAK1/3 inhibitor used for treating rheumatoid arthritis and other autoimmune diseases.

    Upadacitinib: Another JAK1-selective inhibitor used for treating rheumatoid arthritis.

Uniqueness of AZD4205: this compound is unique in its high selectivity for JAK1, which minimizes off-target effects and reduces the risk of hematological toxicities associated with JAK2 inhibition. Its gastrointestinal tract enrichment also makes it particularly effective for treating inflammatory bowel disease .

Biological Activity

AZD4205, also known as golidocitinib, is a selective Janus kinase 1 (JAK1) inhibitor that has garnered attention for its potential therapeutic applications, particularly in oncology and autoimmune diseases. This article explores the biological activity of this compound, including its mechanism of action, pharmacokinetics, efficacy in clinical trials, and relevant case studies.

This compound selectively inhibits JAK1, a member of the Janus kinase family involved in the signaling pathways of various cytokines and growth factors. By inhibiting JAK1, this compound disrupts the JAK/STAT signaling pathway, which is crucial for the proliferation and survival of certain cancer cells and inflammatory processes. This selectivity is significant because it minimizes off-target effects associated with broader JAK inhibitors, potentially leading to a better safety profile in clinical applications .

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized through various studies. Key parameters include:

  • Absorption : Following oral administration, this compound reaches peak plasma concentrations (C_max) within 2 to 8 hours.
  • Half-life : The terminal half-life ranges from approximately 28 to 51 hours, allowing for once-daily dosing regimens.
  • Distribution : this compound exhibits extensive distribution with a volume of distribution (V_z/F) ranging from 825.8 to 1540 L across different populations .

Efficacy in Clinical Trials

This compound has been evaluated in several clinical trials, particularly focusing on its safety and efficacy in patients with conditions such as non-small cell lung cancer (NSCLC) and alopecia areata. Below is a summary of key findings:

StudyConditionPhaseOutcomes
NCT03450330Activating EGFR mutation positive NSCLCPhase I/IISafety and tolerability established; combination with osimertinib shows promise
NCT02145637Disease progression after prior EGFR TKIsPhase IORR: 23.3%, DCR: 93.3%, PFS: 4.9 months
Preclinical ModelsAlopecia AreataN/AComplete restoration of hair growth and inflammation resolution observed

Case Studies

A notable case study involved a patient with NSCLC who had previously failed EGFR TKI treatments. The patient was treated with this compound in combination with osimertinib. Initial results showed significant clinical improvement, including reduced tumor burden as evidenced by imaging studies and molecular analyses of circulating tumor DNA (ctDNA). This case highlights the potential for this compound to enhance treatment outcomes in resistant cancer types .

Research Findings

Recent research has demonstrated that this compound effectively inhibits cytokine-induced pSTATs in human blood cells and shows promising anti-tumor activity in xenograft models. In particular, its selective action against JAK1 leads to significant modulation of immune responses, suggesting its utility in treating autoimmune conditions as well as cancers associated with JAK/STAT pathway dysregulation .

Properties

CAS No.

2091134-35-7

Molecular Formula

C26H32FN9O2

Molecular Weight

521.6014

IUPAC Name

(R)-2-((R)-3,4-dimethylpiperazin-1-yl)-N-(3-(5-fluoro-2-((3-methoxy-1-methyl-1H-pyrazol-4-yl)amino)pyrimidin-4-yl)-1H-indol-7-yl)propanamide

InChI

InChI=1S/C26H32FN9O2/c1-15-13-36(10-9-34(15)3)16(2)24(37)30-20-8-6-7-17-18(11-28-23(17)20)22-19(27)12-29-26(32-22)31-21-14-35(4)33-25(21)38-5/h6-8,11-12,14-16,28H,9-10,13H2,1-5H3,(H,30,37)(H,29,31,32)/t15-,16-/m1/s1

InChI Key

HKMXSVZYKLTDAP-HZPDHXFCSA-N

SMILES

O=C([C@@H](C)N1CCN(C)[C@H](C)C1)NC2=CC=CC3=C2NC=C3C4=C(F)C=NC(NC5=CN(C)N=C5OC)=N4

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

AZD4205;  AZD-4205;  AZD 4205.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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